Fluoren-9-one, 3-hydroxy-2-piperidinomethyl-
Description
Fluoren-9-one derivatives are aromatic ketones with a planar tricyclic structure, widely utilized in pharmaceuticals, optoelectronics, and materials science due to their tunable electronic properties and structural versatility . The compound Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- features a hydroxyl (-OH) group at position 3 and a piperidinomethyl (-CH₂-piperidine) substituent at position 2.
Properties
CAS No. |
42839-82-7 |
|---|---|
Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-hydroxy-2-(piperidin-1-ylmethyl)fluoren-9-one |
InChI |
InChI=1S/C19H19NO2/c21-18-11-16-14-6-2-3-7-15(14)19(22)17(16)10-13(18)12-20-8-4-1-5-9-20/h2-3,6-7,10-11,21H,1,4-5,8-9,12H2 |
InChI Key |
HRADQXHPLQQMPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Fluoren-9-one Core
The foundational step in preparing fluoren-9-one derivatives involves the synthesis of fluoren-9-one itself. A highly efficient industrial method uses fluorene as the starting material, with an alkali catalyst, an aromatic organic solvent, and hydrazine as a reagent under mild conditions. The reaction is typically carried out in the presence of a crown ether phase transfer agent and oxygen-containing gas as oxidant at 50–65 °C. This method achieves near 100% conversion and selectivity for fluoren-9-one, with easy recovery and recycling of solvents and reagents, making it suitable for large-scale production.
| Parameter | Conditions/Details |
|---|---|
| Starting material | Fluorene |
| Catalyst | Alkali (hydroxide, carbonate, hydrogencarbonate) |
| Solvent | Aromatic hydrocarbons (benzene, toluene, xylene) |
| Phase transfer agent | Crown ether |
| Oxidant | Oxygen-containing gas (air) |
| Temperature | 50–65 °C |
| Conversion & Selectivity | ~100% |
| By-products | Water |
| Recycling | Solvent, alkali, crown ether reuse |
Table 1: Industrial synthesis parameters for fluoren-9-one from fluorene
Functionalization to 3-Hydroxy-2-substituted Fluoren-9-one
The introduction of a hydroxy group at the 3-position and a piperidinomethyl group at the 2-position requires regioselective functionalization of the fluoren-9-one core.
Hydroxylation at the 3-position: This can be achieved via controlled oxidation or hydroxylation reactions using oxidizing agents such as peracids, hydrogen peroxide, or other selective reagents under mild conditions. Literature on related fused indan derivatives suggests the use of reagents like m-chloroperbenzoic acid or performic acid for hydroxylation, with reaction temperatures ranging from ice-cooling to reflux and reaction times from 0.1 to 96 hours depending on conditions.
Aminomethylation at the 2-position: The piperidinomethyl substituent is typically introduced via Mannich-type reactions or reductive amination. This involves reacting the 2-position carbonyl or adjacent activated positions with formaldehyde and piperidine or its derivatives under acidic or catalytic conditions to form the aminomethyl linkage.
Palladium-Catalyzed Annulation for Fluoren-9-one Derivatives
An alternative and highly efficient synthetic route to substituted fluoren-9-ones involves palladium-catalyzed annulation reactions. This method uses 2-haloarenecarboxaldehydes and in situ generated arynes to form the fluoren-9-one skeleton with various substituents.
- The reaction proceeds under mild conditions and avoids harsh oxidizing agents or strong acids.
- It tolerates multiple halogen substituents and can be extended to heterocyclic derivatives.
- This method is particularly useful for introducing substituents like hydroxy and piperidinomethyl groups by further functional group transformations on the halogenated fluoren-9-one intermediates.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Aryne generation | 2-(Trimethylsilyl)phenyl triflate + fluoride source | Formation of aryne intermediate |
| Pd-catalyzed annulation | Pd catalyst, 2-haloarenecarboxaldehyde | Fluoren-9-one core formation |
| Post-functionalization | Mannich reaction or reductive amination | Introduction of piperidinomethyl group |
Table 2: Palladium-catalyzed synthesis and functionalization pathway
Summary Table of Preparation Methods
Final Remarks
The preparation of fluoren-9-one, 3-hydroxy-2-piperidinomethyl- involves a combination of advanced organic synthesis techniques, starting with an efficient industrial method for fluoren-9-one production, followed by selective functionalization steps. The integration of catalytic and oxidation methods ensures high yield, selectivity, and environmental compatibility. The palladium-catalyzed annulation approach provides a versatile alternative for complex substituted fluoren-9-ones, expanding synthetic possibilities for this valuable compound class.
Chemical Reactions Analysis
Types of Reactions
Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the fluorenone core can be reduced to form alcohols.
Substitution: The piperidinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Fluoren-9-one derivatives have shown significant antimicrobial properties. For instance, in vitro studies have demonstrated that these compounds can inhibit various bacterial strains, making them potential candidates for antibiotic development. A notable case study indicated that 80% of synthesized fluorenone derivatives exhibited antimicrobial activity against at least one tested microorganism .
Anticancer Properties
The presence of the piperidine ring in Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- is linked to its anticancer potential. Research has indicated that compounds with similar structures can inhibit pathways critical to cancer cell proliferation. One study highlighted the synthesis of related derivatives that exhibited antitumor activity through mechanisms such as apoptosis induction in cancer cells .
Biological Research
Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- can serve as a probe for studying enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules. This capability allows researchers to investigate the molecular mechanisms underlying various biological processes .
Materials Science
Organic Light Emitting Diodes (OLEDs)
This compound is utilized in the synthesis of hosts for blue and green phosphorescent organic light-emitting diodes (PHOLEDs). Its stable aromatic structure and reactive functional groups make it suitable for developing advanced materials in electronics .
Molecular Motors
Fluoren-9-one derivatives are also explored for synthesizing fluorene-based molecular motors, which have applications in nanotechnology and materials engineering .
To better understand the biological activity of Fluoren-9-one, 3-hydroxy-2-piperidinomethyl-, a comparative analysis with similar compounds is essential:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 9H-fluoren-9-one | Moderate antibacterial | Enzyme inhibition |
| 2-Hydroxy-9-fluorenone | Antifungal | Disruption of fungal cell wall synthesis |
| Fluorenone oxime | Anticancer | Induction of apoptosis |
| Fluoren-9-one O-(2-hydroxypropyl) oxime | Potential antiviral | Inhibition of viral replication |
Case Study 1: Antimicrobial Efficacy
In a study evaluating several fluorenone derivatives, researchers synthesized multiple compounds based on Fluoren-9-one, 3-hydroxy-2-piperidinomethyl-. The results showed that these derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The zones of inhibition were comparable to standard antibiotics, suggesting their potential as new therapeutic agents .
Case Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer properties of Fluoren-9-one derivatives. The study revealed that certain synthesized compounds could induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways involved in cell survival. This highlights the therapeutic potential of these compounds in cancer treatment .
Mechanism of Action
The mechanism of action of Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- involves its interaction with specific molecular targets and pathways. The hydroxy and piperidinomethyl groups play crucial roles in its reactivity and binding affinity to various biological molecules. These interactions can lead to modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs of Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- include:
Key Observations :
- Crystal Packing : Fluoren-9-one oxime exhibits O-H···N hydrogen bonding and π-π stacking (spacing: 3.347 Å), critical for supramolecular assembly . In contrast, pyridyl-ethynyl derivatives form luminescent metal-organic frameworks via pyridyl coordination .
Physicochemical and Functional Properties
Key Findings :
- Luminescence : Pyridyl-ethynyl derivatives exhibit strong visible emission (λem ~550 nm), making them suitable for optoelectronic devices .
- Bioactivity : Thiosemicarbazones show antimicrobial activity (MIC: 2–8 µg/mL) and comply with Lipinski’s rules for drug-likeness .
- Electrochemical Sensing: Ferrocene-modified fluorenones (e.g., 2,7-BFE) detect hydroxylamine with LOD = 90 nM .
Biological Activity
Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as molecular docking studies that elucidate its mechanism of action.
1. Overview of Fluoren-9-one Derivatives
Fluoren-9-one derivatives have been synthesized and characterized for their potential therapeutic applications. The compound in focus, 3-hydroxy-2-piperidinomethyl-, is a derivative that has shown promise in various biological assays.
2. Antimicrobial Activity
Research has demonstrated that several derivatives of fluoren-9-one exhibit notable antimicrobial properties. A study focusing on Schiff bases derived from fluorenone evaluated their efficacy against various microorganisms using the agar well diffusion method.
2.1 Synthesis and Testing
The synthesis involved the reaction of fluorenone with piperidine derivatives to yield different Schiff bases. The antimicrobial activity was assessed against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated varying degrees of inhibition:
| Compound | Zone of Inhibition (mm) |
|---|---|
| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | 17.9 |
| (2,6-Dimethyl-phenyl)-fluoren-9-ylidene-amine | 15.0 |
| Fluoren-9-one oxime | 14.5 |
The study concluded that the compound N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine showed the highest antibacterial activity with a zone of inhibition of 17.9 mm, indicating its potential as an effective antimicrobial agent .
3. Anticancer Activity
In addition to antimicrobial properties, fluorenone derivatives have been investigated for their anticancer effects. A comparative study assessed the cytotoxicity of various fluorenone-based compounds against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer).
3.1 Results and Findings
The results indicated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents like Taxol:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2,7-Dichloro-9H-fluorene-based azetidinones | A549 | 12.5 |
| 2,7-Dichloro-9H-fluorene-based thiazolidinones | MDA-MB-231 | 15.0 |
These findings suggest that fluorenone derivatives could serve as promising candidates for further development in cancer therapy .
4. Molecular Docking Studies
Molecular docking studies were conducted to understand the interaction between fluorenone derivatives and target proteins involved in microbial resistance and cancer proliferation.
4.1 Docking Analysis
The docking scores indicated favorable interactions with target enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both bacterial and cancer cells:
| Compound | Docking Score | Internal Energy (kcal/mol) |
|---|---|---|
| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | -7.169 | -81.947 |
| (2,6-Dimethyl-phenyl)-fluoren-9-ylidene-amine | -6.500 | -75.000 |
The high docking score for N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine suggests a strong binding affinity, which correlates with its observed biological activity .
5. Case Studies and Applications
Case studies involving the application of fluorenone derivatives in clinical settings have highlighted their potential effectiveness in treating infections resistant to conventional antibiotics and in managing certain types of cancer.
5.1 Clinical Relevance
The exploration of these compounds in clinical trials is warranted given their promising preclinical results, particularly in targeting resistant strains of bacteria and specific cancer cell lines.
Q & A
Basic: What synthetic strategies are commonly employed for 3-hydroxy-2-piperidinomethyl-fluoren-9-one derivatives?
Answer:
The synthesis typically involves condensation reactions between fluoren-9-one precursors and functionalized amines (e.g., piperidine derivatives). Key steps include:
- Precursor activation : Fluoren-9-one’s ketone group reacts with nucleophiles (e.g., piperidinomethyl groups) under acidic or basic conditions.
- Catalyst optimization : Acidic catalysts like glacial acetic acid (GAA) or H₂SO₄ enhance imine formation yields (89–96% in thiosemicarbazone syntheses) compared to aqueous HCl (65–77%) due to reduced steric hindrance and improved nucleophilicity .
- Solvent selection : Ethanol is commonly used for its balance of polarity and boiling point, facilitating reflux conditions .
Basic: Which spectroscopic techniques are critical for characterizing fluoren-9-one derivatives?
Answer:
- ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., fluorenyl aromatic protons at δ 7.30–7.73 ppm, imine carbons at δ 154–159 ppm) .
- Mass spectrometry (APCI) : Confirms molecular weight (e.g., [MH⁺] peaks at m/z 254–330 for thiosemicarbazones) .
- IR spectroscopy : Detects functional groups like C=O (absent post-condensation) and C=S (185–187 ppm) .
Advanced: How do reaction conditions influence yields in condensation reactions?
Answer:
Yields depend on catalyst strength and solvent purity :
| Catalyst | Yield Range | Key Advantage |
|---|---|---|
| GAA | 89–96% | Low aqueous content, high acidity |
| H₂SO₄ | 71–91% | Strong protonation ability |
| HCl (1N) | 65–77% | Mild but slower kinetics |
GAA minimizes side reactions (e.g., hydrolysis) due to its non-aqueous nature, while HCl’s aqueous environment reduces nucleophilic attack efficiency .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
- Multi-technique validation : Cross-check NMR, MS, and IR data. For example, conflicting NOE signals in crowded aromatic regions can be resolved via 2D NMR (COSY, HSQC) .
- Theoretical modeling : Compare experimental chemical shifts with computational predictions (e.g., Chem3D Ultra) to confirm substituent positions .
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguities in stereochemistry .
Advanced: What catalytic systems optimize cross-coupling reactions for fluoren-9-one derivatives?
Answer:
Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable efficient Sonogashira or Suzuki-Miyaura couplings. For example:
- Microwave-assisted Sonogashira : Achieves >90% yield for 2-bromofluoren-9-one derivatives using PdCl₂ and CuI .
- Suzuki-Miyaura : Electron-rich aryl boronic acids require Pd(OAc)₂ and SPhos ligand for C–C bond formation .
Basic: What pharmacological properties are associated with fluoren-9-one derivatives?
Answer:
- Antimicrobial activity : Thiosemicarbazones (e.g., F4 in ) inhibit pathogens via metal chelation .
- Anticancer potential : Fluorenone scaffolds disrupt mitochondrial function in cancer cells .
- Lipophilicity : Log P <5 (per Lipinski’s rules) ensures membrane permeability and bioavailability .
Advanced: How do substituents modulate biological activity in fluoren-9-one derivatives?
Answer:
- Electron-withdrawing groups (e.g., Br at C2/C7 in ) enhance DNA intercalation.
- Piperidine/phenyl groups : Improve solubility and target binding (e.g., 4-phenyl substitution in F4 increases yield and activity) .
- Steric effects : Bulky substituents (e.g., methyl on N2 in F2) reduce yields but may enhance specificity .
Advanced: How can environmental stability and solubility be assessed for fluoren-9-one derivatives?
Answer:
- Subcritical water studies : Solubility increases with temperature (e.g., F4’s solubility rises from 0.1 mg/L at 25°C to 12 mg/L at 150°C) .
- Degradation assays : HPLC monitors hydrolysis rates under varying pH (e.g., stability in ethanol > aqueous buffers) .
Advanced: What experimental designs elucidate structure-activity relationships (SAR) for fluoren-9-one derivatives?
Answer:
- Analog synthesis : Vary substituents (e.g., methyl, phenyl, halogens) and compare bioactivity .
- QSAR modeling : Correlate Log P, polar surface area, and IC₅₀ values using software like MOE or Schrödinger .
- Enzyme assays : Test inhibition of target enzymes (e.g., topoisomerase II for anticancer activity) .
Advanced: What challenges arise in scaling up fluoren-9-one derivative synthesis?
Answer:
- Catalyst recovery : Homogeneous acids (e.g., H₂SO₄) are difficult to recycle; switch to heterogeneous catalysts (e.g., Amberlyst-15) .
- Purification : Column chromatography is impractical at scale; optimize crystallization conditions (e.g., ethanol/water mixtures) .
- Byproduct management : Monitor imine hydrolysis via in-situ FTIR to adjust reaction stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
